molecular formula C10H13ClO B8683062 1-(3-Chloropropoxy)-4-methylbenzene

1-(3-Chloropropoxy)-4-methylbenzene

Cat. No.: B8683062
M. Wt: 184.66 g/mol
InChI Key: YQJAXEQLKNIDSU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chloropropoxy)-4-methylbenzene (C₁₀H₁₁ClO, MW: 182.65 g/mol) is a halogenated alkoxybenzene derivative characterized by a benzene ring substituted with a methyl group at the para position and a 3-chloropropoxy chain at the ortho position. This compound serves as a critical intermediate in organic synthesis, particularly in the preparation of bioactive molecules. For instance, it is utilized in the synthesis of purine-based inhibitors targeting heat shock protein 90α (Hsp90α), as demonstrated in FP assays . Its synthesis typically involves nucleophilic substitution reactions between 4-methylphenol derivatives and 1-bromo-3-chloropropane under basic conditions (e.g., K₂CO₃ in DMF at room temperature) .

Properties

Molecular Formula

C10H13ClO

Molecular Weight

184.66 g/mol

IUPAC Name

1-(3-chloropropoxy)-4-methylbenzene

InChI

InChI=1S/C10H13ClO/c1-9-3-5-10(6-4-9)12-8-2-7-11/h3-6H,2,7-8H2,1H3

InChI Key

YQJAXEQLKNIDSU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCCCCl

Origin of Product

United States

Comparison with Similar Compounds

Physical and Chemical Properties

Compound Melting Point Boiling Point Density (g/cm³) Solubility
1-(3-Chloropropoxy)-4-methylbenzene Not reported Not reported Organic solvents
1,4-Bis(3-chloropropoxy)benzene 339 K Not reported Chloroform
1-(3-Bromopropoxy)-4-chlorobenzene 34–35°C 110–111°C (0.3 Torr) 1.454 Ethanol

Chlorinated compounds generally exhibit higher thermal stability than brominated analogs due to stronger C–Cl bonds.

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